molecular formula C10H14FOP B14627593 (1,1-Dimethylethyl)phenyl phosphinic fluoride CAS No. 55236-56-1

(1,1-Dimethylethyl)phenyl phosphinic fluoride

Katalognummer: B14627593
CAS-Nummer: 55236-56-1
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: VKTPSNOJVZIQHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1-Dimethylethyl)phenyl phosphinic fluoride is a chemical compound with the molecular formula C10H14FOP. It consists of 14 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethylethyl)phenyl phosphinic fluoride typically involves the reaction of phenyl phosphinic acid with tert-butyl chloride in the presence of a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dimethylethyl)phenyl phosphinic fluoride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1,1-Dimethylethyl)phenyl phosphinic fluoride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1,1-Dimethylethyl)phenyl phosphinic fluoride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in scientific research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyl phosphinic acid
  • tert-Butyl phosphinic acid
  • Phenyl phosphine oxide

Uniqueness

(1,1-Dimethylethyl)phenyl phosphinic fluoride is unique due to the presence of both a phenyl group and a tert-butyl group attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it different from other similar compounds.

Eigenschaften

CAS-Nummer

55236-56-1

Molekularformel

C10H14FOP

Molekulargewicht

200.19 g/mol

IUPAC-Name

[tert-butyl(fluoro)phosphoryl]benzene

InChI

InChI=1S/C10H14FOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI-Schlüssel

VKTPSNOJVZIQHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.